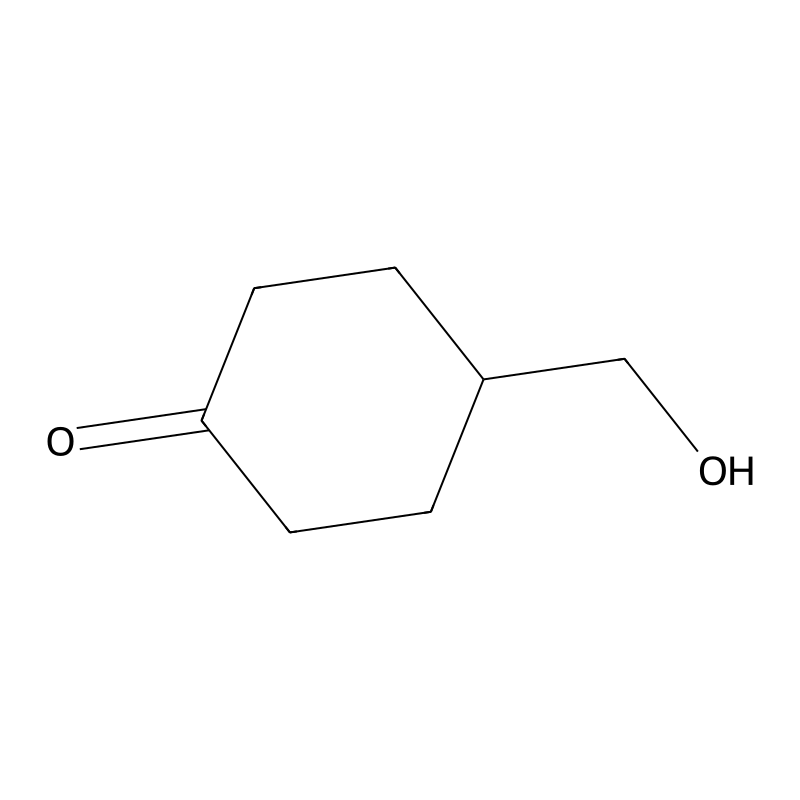

4-(Hydroxymethyl)cyclohexanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Hydroxymethyl)cyclohexanone (CAS 38580-68-6) is a key synthetic intermediate featuring a reactive ketone and a primary alcohol on a conformationally defined cyclohexane scaffold. This bifunctional arrangement makes it a valuable precursor for complex molecules, particularly in pharmaceutical and materials science applications where precise control over three-dimensional structure is required. Its utility stems from the orthogonal reactivity of the two functional groups, allowing for sequential and selective chemical transformations that are difficult to achieve with simpler, monofunctional analogs like cyclohexanone.

Attempting to substitute 4-(Hydroxymethyl)cyclohexanone with more common reagents like cyclohexanone or 4-(hydroxymethyl)cyclohexanol introduces significant process inefficiencies and synthetic limitations. Using cyclohexanone necessitates a separate, often multi-step, functionalization to install the hydroxymethyl group, leading to lower overall yields and increased process complexity. Conversely, starting with the corresponding diol, 4-(hydroxymethyl)cyclohexanol, removes the ketone functionality, which is essential for specific transformations such as intramolecular cyclizations to form spirocycles or for building bicyclic scaffolds via Mannich-type reactions. [1] Therefore, for synthetic routes that depend on the unique interplay of the keto and hydroxyl groups, this compound is not readily interchangeable with its simpler precursors or reduced forms.

Superior Precursor for High-Yield Spirocyclization in Pharmaceutical Scaffolds

In the synthesis of pharmacologically relevant spiro[isobenzofuran-1,4'-piperidin]-3-one derivatives, which are potent sigma receptor ligands, 4-(Hydroxymethyl)cyclohexanone is a critical intermediate. A patented synthetic route demonstrates that the intramolecular cyclization of an intermediate derived directly from 4-(Hydroxymethyl)cyclohexanone proceeds in high yield (step-wise yield not specified, but enables the multi-step synthesis). [1] Attempting a similar transformation starting from a simpler precursor like cyclohexanone would require a lengthy de novo construction of the bifunctional core, significantly lowering the overall process efficiency and yield.

| Evidence Dimension | Synthetic Route Efficiency |

| Target Compound Data | Enables direct, high-yielding intramolecular cyclization to form the spiro-ether core. |

| Comparator Or Baseline | Multi-step synthesis required to build the necessary bifunctional core from cyclohexanone, resulting in lower overall yield. |

| Quantified Difference | Qualitatively higher process efficiency; avoids multiple steps of functional group introduction and protection/deprotection. |

| Conditions | Synthesis of spiro[isobenzofuran-1,4'-piperidin]-3-one derivatives for pharmaceutical applications. |

For constructing complex spirocyclic scaffolds used in drug discovery, this compound provides a more direct and efficient synthetic route than simpler, cheaper starting materials.

Enables Stereocontrolled Synthesis of cis/trans Diols via Ketone Reduction

The ketone in 4-(Hydroxymethyl)cyclohexanone serves as a handle for stereocontrolled reduction to produce cis- and trans-4-(hydroxymethyl)cyclohexanols. While specific diastereomeric ratios for this exact substrate are not detailed in the provided literature, analogous reductions of substituted cyclohexanones are well-established to provide high levels of stereocontrol. For example, the enzymatic reduction of 4-propylcyclohexanone using a mutant alcohol dehydrogenase achieves a cis/trans ratio of 99.5:0.5. [1] This level of control is critical for applications like liquid crystal synthesis, where isomeric purity dictates material performance. Procuring the ketone allows the user to control the reduction step and access either isomer, whereas purchasing the diol mixture necessitates a potentially difficult separation.

| Evidence Dimension | Diastereomeric Ratio (cis:trans) |

| Target Compound Data | Allows for controlled reduction to access specific diastereomers of 4-(hydroxymethyl)cyclohexanol. |

| Comparator Or Baseline | Direct purchase of 4-(hydroxymethyl)cyclohexanol often provides a cis/trans mixture requiring separation. |

| Quantified Difference | Potentially >99% for a single isomer (inferred from analogous systems [<a href="https://www.mdpi.com/1420-3049/27/7/2197" target="_blank">1</a>]) vs. an uncontrolled mixture. |

| Conditions | Biocatalytic reduction using alcohol dehydrogenase, a common method for stereoselective ketone reduction. |

This compound provides synthetic flexibility, allowing researchers to generate specific stereoisomers of the corresponding diol on-demand, which is crucial for performance-sensitive materials.

Key Intermediate for Bicyclic Scaffolds in M2 Muscarinic Receptor Agonist Synthesis

4-(Hydroxymethyl)cyclohexanone is a documented precursor for synthesizing 3-azabicyclo[3.3.1]nonane derivatives, which are core scaffolds for M2 muscarinic receptor agonists. [REFS-1, REFS-2] This transformation typically involves a multi-component reaction like the Mannich reaction, where the ketone functionality is essential for constructing the bicyclic system. Using a simple analog like cyclohexanone would lead to an undesired scaffold lacking the critical hydroxymethyl group, which is often required for subsequent functionalization or for modulating solubility and target engagement. The M2 receptor is a significant therapeutic target in the central and peripheral nervous systems. [3]

| Evidence Dimension | Scaffold Synthesis Suitability |

| Target Compound Data | Directly provides the C4-hydroxymethyl substituted cyclohexanone core for building functionalized 3-azabicyclo[3.3.1]nonanes. |

| Comparator Or Baseline | Cyclohexanone would yield an unsubstituted bicyclic core, requiring extra synthetic steps to add the required functionality. |

| Quantified Difference | Reduces the number of synthetic steps required to achieve the target functionalized bicyclic scaffold. |

| Conditions | Synthesis of precursors for M2 muscarinic receptor agonists. |

For researchers developing M2 receptor modulators, this compound provides a more advanced starting point, streamlining the synthesis of complex, functionalized bicyclic amines.

Streamlining the Synthesis of Spirocyclic Drug Candidates

This compound is the preferred starting material for synthesizing complex spiro-ethers and spiro-amines, such as ligands for sigma receptors. Its pre-installed, orthogonally reactive functional groups enable efficient intramolecular cyclization strategies, reducing step count and improving overall yield compared to building the core from simpler molecules like cyclohexanone. [1]

Controlled Production of High-Purity Diastereomeric Diols for Performance Materials

In fields requiring isomerically pure materials, such as liquid crystals or specific polyester monomers, this ketone is an ideal precursor. It allows for user-controlled, stereoselective reduction to access either the cis- or trans-4-(hydroxymethyl)cyclohexanol with high purity, bypassing the need for challenging separations of commercial diol mixtures. [2]

Accelerating the Development of Functionalized Bicyclic Neuromodulators

For medicinal chemists targeting CNS receptors like the M2 muscarinic receptor, this compound serves as an advanced intermediate. It facilitates the construction of key bicyclic scaffolds such as 3-azabicyclo[3.3.1]nonanes with a pendant hydroxymethyl group, which is crucial for tuning pharmacological properties and provides a handle for further derivatization. [3]

References

- [1] Zhang, L., et al. Preparation of spiro[isobenzofuran-1,4'-piperidin]-3-one derivatives as sigma receptor ligands. WO2013016338A1 (2013).

- [2] Chen, X., et al. Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. Molecules 27, 2197 (2022).

- [3] Adam, G., et al. Substituted 3-azabicyclo[3.3.1]nonanes as muscarinic M2 receptor agonists. US5708008A (1998).

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant